Pd318088 Pd318088 PD 318088 is an allosteric inhibitor of MEK1 and an analog of the MEK inhibitor PD 184352 (CI-1040;). PD318088 binds to MEK1 concurrently with Mg-ATP and stabilizes an inactive conformation of MEK1, as well as prevents formation of tetramers and higher-order oligomers.
PD318088 is a non-ATP competitive allosteric MEK1/2 inhibitor, binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site.
Brand Name: Vulcanchem
CAS No.: 391210-00-7
VCID: VC0548792
InChI: InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26)
SMILES: C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
Molecular Formula: C16H13BrF3IN2O4
Molecular Weight: 561.09 g/mol

Pd318088

CAS No.: 391210-00-7

Cat. No.: VC0548792

Molecular Formula: C16H13BrF3IN2O4

Molecular Weight: 561.09 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pd318088 - 391210-00-7

Specification

CAS No. 391210-00-7
Molecular Formula C16H13BrF3IN2O4
Molecular Weight 561.09 g/mol
IUPAC Name 5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide
Standard InChI InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26)
Standard InChI Key XXSSGBYXSKOLAM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
Canonical SMILES C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F
Appearance Solid powder

Introduction

Chemical and Structural Profile of PD318088

Molecular Characteristics

PD318088 (CAS No. 391210-00-7) is a biarylamine compound characterized by a bromine-substituted benzamide core linked to a dihydroxypropoxy side chain . Its SMILES notation, C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F\text{C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F}, reflects the presence of halogen atoms (Br, I, F) critical for hydrophobic interactions within MEK's allosteric pocket . X-ray crystallography reveals that the iodine moiety on the B-ring occupies a hydrophobic cavity formed by Ile141, Met143, Val127, and Phe209, while the 4-fluorine atom on the A-ring forms dipolar interactions with Val211 and Ser212 .

Solubility and Stability

PD318088 exhibits high solubility in dimethyl sulfoxide (DMSO) (105 mg/mL, 187.13 mM) but is insoluble in water . Ethanol solubility is limited to 13 mg/mL (23.17 mM), necessitating DMSO for in vitro stock solutions. Lyophilized PD318088 remains stable for three years at -20°C, though solubility may vary slightly between batches due to synthetic variations . For in vivo applications, formulations using 10% DMSO with 40% PEG300 and 5% Tween-80 in saline achieve clear solutions at concentrations ≥2.75 mg/mL .

Table 1: Physicochemical Properties of PD318088

PropertyValue
Molecular FormulaC16H13BrF3IN2O4\text{C}_{16}\text{H}_{13}\text{BrF}_3\text{IN}_2\text{O}_4
Molecular Weight561.09 g/mol
CAS Number391210-00-7
Solubility (DMSO)105 mg/mL (187.13 mM)
Storage Conditions-20°C (lyophilized)
IC₅₀ (MEK1)0.015–56.7 nM

Mechanism of Action: Allosteric MEK1/2 Inhibition

Binding Dynamics

PD318088 inhibits MEK1/2 by stabilizing an inactive dimeric conformation. Co-crystallization studies show that it binds to a hydrophobic pocket adjacent to the ATP-binding site, forming hydrogen bonds between its hydroxamate oxygens and Lys97, while the 4-fluorine interacts with Val211 and Ser212 . This binding induces a conformational shift in the activation loop, preventing RAF-mediated phosphorylation of MEK1 at Ser217 . Unlike ATP-competitive inhibitors, PD318088 allows ATP binding but disrupts downstream ERK1/2 activation, as demonstrated by sustained suppression of phosphorylated ERK (p-ERK) in A549 lung adenocarcinoma cells .

Dimerization Effects

PD318088 increases the dissociation constant (KdK_d) of MEK1/2 dimers from 75 nM to 140 nM in the presence of MgATP . This dimer destabilization reduces MEK's ability to phosphorylate ERK, even when upstream RAF signals are active. Kinetic assays reveal a non-competitive inhibition pattern with respect to ATP, confirming its allosteric mechanism .

Pharmacological Activity in Preclinical Models

In Vitro Efficacy

PD318088 demonstrates nanomolar potency against MEK1 (IC₅₀: 0.015–56.7 nM) and MEK2 . In D54 glioma and A549 lung cancer cell lines, 100 nM PD318088 reduces cell viability by 70–80% within 72 hours, comparable to the combined effects of ZSTK474 (PI3K inhibitor) and PD0325901 (MEK inhibitor) . Prolonged exposure (96 hours) induces apoptosis via caspase-3 activation, with minimal toxicity to non-cancerous HEK293 cells .

In Vivo Tumor Suppression

Oral administration of PD318088-derived bifunctional inhibitors (e.g., compound 14 in ) at 50 mg/kg/day inhibits tumor growth by 95% in D54 glioma xenografts. Western blot analyses confirm 95% suppression of p-ERK1/2 and 67% reduction in Akt phosphorylation, indicating dual pathway inhibition . Pharmacokinetic studies in mice reveal a plasma half-life of 8.2 hours, with sustained target engagement for >24 hours post-dose .

Table 2: In Vivo Efficacy of PD318088-Based Inhibitors

ModelDose (mg/kg/day)Tumor Growth Inhibitionp-ERK1/2 Suppression
D54 Glioma5095%95%
A549 Lung5088%92%

Combination Therapies and Resistance Mechanisms

Synergy with PI3K Inhibitors

Covalent linking of PD318088 to ZSTK474 analogs produces bifunctional inhibitors (e.g., compound 14) with concurrent MEK1 and PI3K inhibition (IC₅₀: 0.015 nM and 191 nM, respectively) . In A549 cells, these hybrids reduce viability more effectively than free drug combinations, overcoming compensatory ERK/Akt crosstalk .

Resistance Mutations

Future Directions and Clinical Translation

While PD318088 remains preclinical, its structural analogs (e.g., trametinib) have advanced to clinical trials . Future studies should explore PD318088's efficacy in KRAS-mutant cancers and its integration into nanoparticle-based delivery systems to enhance bioavailability. Additionally, covalent modification of its hydroxamate group may improve target residence time and reduce off-target effects .

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